molecular formula C30H49N3O B1262979 cryptadine B

cryptadine B

Cat. No.: B1262979
M. Wt: 467.7 g/mol
InChI Key: GNBIIUGCLQZEQB-QERBKSRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cryptadine B involves multiple steps, starting from readily available precursors. The key steps include the formation of the octahydroquinoline and piperidine rings, followed by their assembly into the pentacyclic structure. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization reactions .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes to improve yield and reduce costs. Current methods involve batch synthesis, but continuous flow processes are being explored to enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cryptadine B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cryptadine B has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the structure-activity relationships of alkaloids and their interactions with enzymes.

    Biology: Investigated for its potential as a natural product with bioactive properties, particularly its inhibitory effects on acetylcholinesterase.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission.

    Industry: Potential applications in the development of bioactive compounds and pharmaceuticals

Mechanism of Action

Cryptadine B exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Cryptadine B is unique among its peers due to its specific structural features and potent inhibitory activity against acetylcholinesterase. Similar compounds include:

This compound stands out due to its unique combination of structural features and potent biological activity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C30H49N3O

Molecular Weight

467.7 g/mol

IUPAC Name

1-[(7S,8aS)-5-[[(2R,6R)-6-[[(7R,8aS)-1,7-dimethyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-5-yl]methyl]piperidin-2-yl]methyl]-7-methyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C30H49N3O/c1-20-14-23(27-10-6-12-32(4)29(27)16-20)18-25-8-5-9-26(31-25)19-24-15-21(2)17-30-28(24)11-7-13-33(30)22(3)34/h20-21,25-26,29-31H,5-19H2,1-4H3/t20-,21+,25-,26-,29+,30+/m1/s1

InChI Key

GNBIIUGCLQZEQB-QERBKSRWSA-N

Isomeric SMILES

C[C@H]1C[C@H]2C(=C(C1)C[C@H]3CCC[C@@H](N3)CC4=C5CCCN([C@H]5C[C@H](C4)C)C(=O)C)CCCN2C

Canonical SMILES

CC1CC2C(=C(C1)CC3CCCC(N3)CC4=C5CCCN(C5CC(C4)C)C(=O)C)CCCN2C

Synonyms

cryptadine B

Origin of Product

United States

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